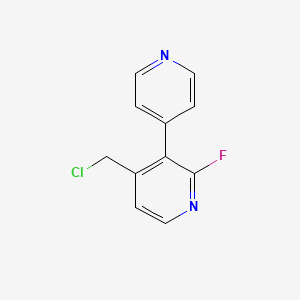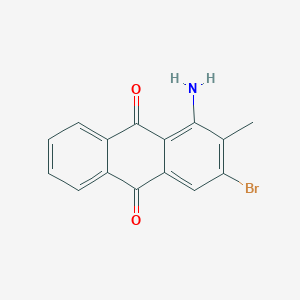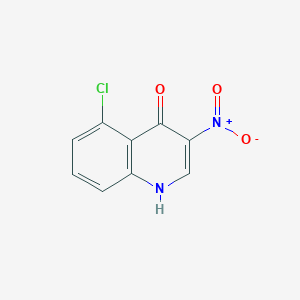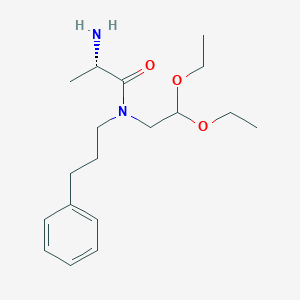
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, and a phenylpropyl group attached to a propanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyethyl group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.
Introduction of the phenylpropyl group: This step involves the alkylation of benzene with propyl halide under Friedel-Crafts conditions.
Formation of the propanamide backbone: This can be synthesized by reacting propanoic acid with ammonia or an amine under dehydrating conditions.
Coupling of the intermediates: The final step involves coupling the diethoxyethyl and phenylpropyl intermediates with the propanamide backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or secondary amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking its natural substrate, leading to a decrease in the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)butanamide: Similar structure but with a butanamide backbone.
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyethyl group provides steric hindrance, while the phenylpropyl group contributes to its hydrophobic character, making it suitable for various applications.
Propiedades
Fórmula molecular |
C18H30N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C18H30N2O3/c1-4-22-17(23-5-2)14-20(18(21)15(3)19)13-9-12-16-10-7-6-8-11-16/h6-8,10-11,15,17H,4-5,9,12-14,19H2,1-3H3/t15-/m0/s1 |
Clave InChI |
SADUJSGPMZZMHS-HNNXBMFYSA-N |
SMILES isomérico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](C)N)OCC |
SMILES canónico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
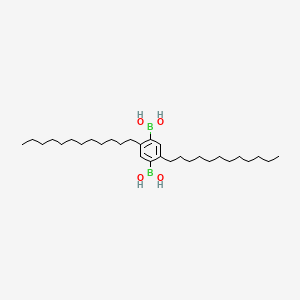
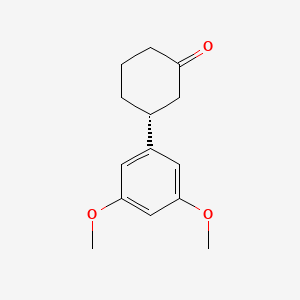
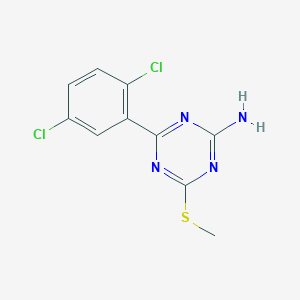
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
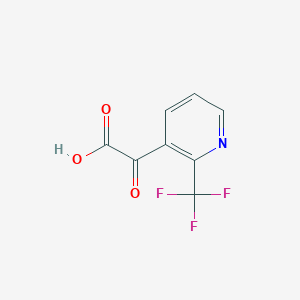
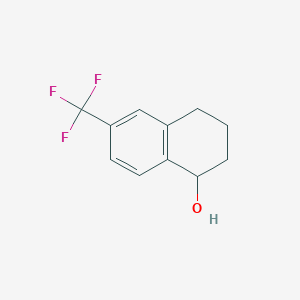
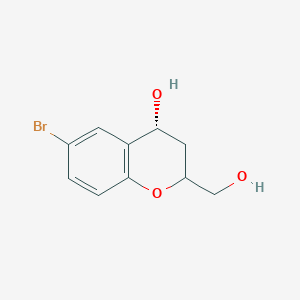

![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)

